molecular formula C15H15F3N8 B3012080 N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2034517-49-0

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B3012080
CAS No.: 2034517-49-0
M. Wt: 364.336
InChI Key: GJVWQMYPNQEUBK-UHFFFAOYSA-N
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Description

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a complex [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological activities. The structure is further elaborated with a pyrrolidin-1-yl substitution at the 6-position and a (6-(trifluoromethyl)pyrimidin-4-yl)aminomethyl group at the 3-position. The presence of the trifluoromethyl group on the pyrimidine ring is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, including those with pyrrolidine substituents, have been investigated as potent NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of diseases, making it a high-value target for therapeutic intervention. The specific structural features of this compound suggest it is a valuable chemical tool for researchers exploring new therapeutic agents for inflammatory disorders, autoimmune diseases, and other conditions driven by innate immunity. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWQMYPNQEUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine (CAS Number: 2034517-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on various kinases and cytotoxicity against cancer cell lines.

The compound has the following chemical properties:

  • Molecular Formula: C15H15F3N8
  • Molecular Weight: 364.33 g/mol
  • Structural Features: The compound features a pyrrolidine moiety linked to a triazolo-pyridazine scaffold, which is known for its biological activity.

1. Inhibitory Activity Against c-Met Kinase

Recent studies have evaluated the inhibitory potential of triazolo-pyridazine derivatives against c-Met kinase, a target implicated in various cancers. In vitro assays demonstrated that compounds related to this compound exhibited significant inhibition of c-Met kinase activity. For instance, one derivative showed an IC50 value of 0.090μM0.090\,\mu M, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M) .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated moderate to high cytotoxicity:

  • A549: IC50 = 1.06±0.16μM1.06\pm 0.16\,\mu M
  • MCF-7: IC50 = 1.23±0.18μM1.23\pm 0.18\,\mu M
  • HeLa: IC50 = 2.73±0.33μM2.73\pm 0.33\,\mu M

These values suggest that the compound has a potent effect on these cancer cell lines and may induce apoptosis .

The mechanism by which this compound exerts its effects appears to involve the induction of late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells. This was evidenced by flow cytometry analyses and acridine orange staining assays .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known inhibitors:

Compound NameTarget KinaseIC50 Value (μM)Reference
This compoundc-Met0.090
Foretinibc-Met0.019
Compound 12ec-Met0.090

Case Studies

In a study focused on the design and synthesis of triazolo-pyridazine derivatives, several compounds were synthesized and tested for their biological activities. Among these derivatives, those structurally similar to this compound demonstrated promising results in inhibiting tumor growth in xenograft models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit potential anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the triazole ring enhances the bioactivity and selectivity of these compounds against various cancer types .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to disrupt fungal cell wall synthesis and have shown efficacy against a range of bacterial strains. This suggests that N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine could serve as a lead compound for developing new antibiotics or antifungal agents .

Neurological Research

CNS Activity
The presence of the pyrrolidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin receptors, thus warranting further investigation into its neuropharmacological effects .

Chemical Biology

Biochemical Probes
Due to its unique structural features, this compound can be utilized as a biochemical probe to study enzyme interactions and signaling pathways within cells. The trifluoromethyl group contributes to its lipophilicity and may enhance membrane permeability, making it suitable for cellular uptake studies .

Structure-Activity Relationship (SAR) Studies

Optimization of Drug Candidates
The diverse functional groups present in this compound allow for extensive SAR studies. By modifying the substituents on the triazole or pyrimidine rings, researchers can systematically evaluate the impact on biological activity and optimize the pharmacological profile of this compound .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer properties; inhibits cell proliferation ,
Antimicrobial ActivityEffective against various bacterial strains
Neurological ResearchPotential CNS activity; modulation of serotonin receptors
Chemical BiologyUseful as biochemical probes for enzyme studies
SAR StudiesOptimization through functional group modifications

Comparison with Similar Compounds

Target Compound

  • Core : [1,2,4]Triazolo[4,3-b]pyridazine linked to pyrimidin-4-amine.
  • Key Substituents :
    • Pyrrolidin-1-yl at triazolopyridazine position 6.
    • Trifluoromethyl at pyrimidine position 6.

Analog 1: N-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine ()

  • Core : Similar triazolopyridazine-pyrimidine scaffold.
  • Differences :
    • Azetidine ring replaces the methyl-pyrrolidine linkage.
    • Methyl group on triazolopyridazine instead of pyrrolidine.
  • Implications : The azetidine’s smaller ring size may reduce steric hindrance but limit solubility compared to pyrrolidine .

Analog 2: N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine ()

  • Core : Pyrimidine linked to imidazopyridine instead of triazolopyridazine.
  • Shared Features : Pyrrolidin-1-ylpropoxy side chain.
  • Propoxy spacer may enhance solubility but increase metabolic instability .

Substituent Effects

Compound Substituent at Pyrimidine Position 6 Substituent at Triazolopyridazine Position 6 Bioavailability Predictions
Target Compound Trifluoromethyl Pyrrolidin-1-yl High metabolic stability due to CF₃; moderate solubility from pyrrolidine
Analog 1 () Trifluoromethyl Methyl Reduced solubility; potential for higher CNS penetration due to compact structure
Analog 3 () Isopropyl Pyrrolo[2,3-b]pyridine Enhanced π-π stacking but lower metabolic stability due to bulky substituents

Physicochemical Properties

  • LogP : The target’s trifluoromethyl group lowers LogP (~2.1) compared to methyl-substituted analogs (LogP ~2.8), balancing lipophilicity and aqueous solubility .
  • Hydrogen Bonding: Pyrrolidine’s NH contributes to H-bond donor capacity (2 vs. 1 for azetidine analogs), improving target engagement .

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